N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, an imidazo[1,2-a]pyridine moiety, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which allows for solvent- and catalyst-free synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to achieve consistent results. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine: This compound has potential medicinal applications, including its use as an anti-inflammatory or anticancer agent. Its interaction with specific molecular targets can lead to the development of new therapeutic drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Thiophene-2-carboxamides
Methylimidazo[1,2-a]pyridines
Uniqueness: N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of structural elements. While similar compounds may share individual features, the integration of the imidazo[1,2-a]pyridine ring, methyl group, and thiophene-2-carboxamide moiety in a single molecule provides distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-5-17-9-11(16-13(17)7-10)8-15-14(18)12-3-2-6-19-12/h2-7,9H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHDBPPIXLGEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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